6-Fluoro-2,3-dihydro-1,3-benzothiazole
Description
Historical Context and Evolution of Benzothiazole (B30560) Chemistry in Academic Research
The journey of benzothiazole chemistry began in 1887 with its first synthesis by A.W. Hofmann. pcbiochemres.com Initially, research focused on its derivatives as dyes and vulcanization accelerators for the rubber industry. pcbiochemres.comrsc.org The 2-substituted benzothiazole derivatives, in particular, became a significant class of xenobiotics manufactured for various industrial purposes. jchemrev.com
A pivotal shift occurred in the mid-20th century when the biological potential of benzothiazoles came to light. In the 1950s, extensive research into 2-aminobenzothiazoles explored their utility as central muscle relaxants. rsc.org This marked the beginning of a deeper investigation into the medicinal applications of the benzothiazole scaffold. The discovery of the pharmacological profile of Riluzole, a benzothiazole-containing drug, reignited interest within the medicinal chemistry community. rsc.orgwikipedia.org
Since then, the benzothiazole nucleus has been recognized as a "privileged scaffold" in drug discovery. researchgate.netbibliomed.org Its derivatives have been investigated for a vast array of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. pcbiochemres.combibliomed.orgfrontiersin.org This evolution from industrial chemical to a cornerstone of medicinal chemistry highlights the versatility and enduring relevance of the benzothiazole framework in academic and applied research. rsc.orgjchemrev.com The development of new synthetic methodologies continues to expand the chemical diversity of accessible benzothiazole derivatives, fueling further exploration. researchgate.netorganic-chemistry.org
Significance of Fluorine Substitution in Heterocyclic Ring Systems for Chemical Properties and Transformations
The incorporation of fluorine into heterocyclic compounds is a powerful and widely used strategy in medicinal chemistry to modulate molecular properties. researchgate.netacs.org The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of any element), and the strength of the carbon-fluorine (C-F) bond—are responsible for its profound effects. nih.govnih.gov
Judicious placement of fluorine can significantly influence a molecule's physicochemical and biological profile. researchgate.netresearchgate.net Key effects include:
Metabolic Stability : The C-F bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it resistant to metabolic cleavage. acs.org This property is often exploited to block metabolic "soft spots" in a drug candidate, thereby increasing its half-life and bioavailability. acs.orgnih.gov
Lipophilicity and Permeability : Fluorine's effect on lipophilicity is complex and context-dependent. While highly fluorinated groups like trifluoromethyl (CF3) can increase lipophilicity, strategic monofluorination can sometimes alter electronic distribution to modulate membrane permeability. nih.govresearchgate.netnih.gov Improved membrane permeability can be crucial for a compound to reach its biological target. nih.govresearchgate.net
Acidity/Basicity (pKa) : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. researchgate.netnih.gov This, in turn, affects solubility, receptor binding, and pharmacokinetic properties.
Receptor Binding and Conformation : Fluorine can participate in hydrogen bonding as a weak acceptor and engage in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar C–F···C=O interactions, potentially enhancing binding affinity to target proteins. researchgate.netnih.gov It can also influence the preferred conformation of a molecule, which can be critical for biological activity.
These modifications allow chemists to fine-tune the properties of heterocyclic scaffolds, transforming them into more effective and stable compounds for various applications. researchgate.netnih.gov
Table 1: Impact of Fluorine Substitution on Key Molecular Properties
| Property | General Effect of Fluorine Substitution | Reference |
|---|---|---|
| Metabolic Stability | Increased due to high C-F bond strength, blocking metabolic oxidation. | acs.orgnih.gov |
| Lipophilicity | Can increase or decrease depending on the degree and location of fluorination. | researchgate.netnih.gov |
| Basicity (pKa) | Decreased due to the strong electron-withdrawing inductive effect. | researchgate.netnih.gov |
| Binding Affinity | Can be enhanced through hydrogen bonding and other electrostatic interactions. | researchgate.netnih.gov |
| Membrane Permeability | Often improved, facilitating passage across biological membranes. | nih.govresearchgate.net |
Structural Motif Significance: 6-Fluoro-2,3-dihydro-1,3-benzothiazole within the Broader Benzothiazole Framework
The this compound motif combines two critical structural modifications to the parent benzothiazole framework: fluorination at the 6-position of the benzene (B151609) ring and saturation of the thiazole (B1198619) ring.
Fluorination at the 6-Position : Placing a fluorine atom on the benzo portion of the scaffold directly influences the electronic properties of the entire ring system. The electron-withdrawing nature of fluorine at this position modulates the electron density of the aromatic ring and the fused heterocyclic portion. This can impact the reactivity of the scaffold and its potential interactions with biological targets. researchgate.netderpharmachemica.com
2,3-Dihydro Feature : Unlike the flat, aromatic benzothiazole, the 2,3-dihydro-1,3-benzothiazole (or benzothiazoline) ring is non-planar. This introduces a three-dimensional character to the molecule. The saturation breaks the aromaticity of the thiazole ring, resulting in a more flexible structure with specific stereochemical properties. This structural change is significant, as it moves away from the rigid, planar nature of many traditional benzothiazole-based agents and allows for different spatial arrangements and interactions.
The combination of these two features in this compound creates a unique scaffold. The fluorine atom fine-tunes the electronic properties, while the dihydro-thiazole ring provides conformational flexibility. This specific combination makes it a valuable building block for synthesizing more complex molecules where both electronic modulation and three-dimensional structure are desired. derpharmachemica.comevitachem.com
Current Research Landscape and Unexplored Avenues for the Compound and its Derivatives
The current research landscape for fluorinated benzothiazoles is active, with many studies focusing on the synthesis of derivatives for potential therapeutic applications. derpharmachemica.comderpharmachemica.comresearchgate.net Specifically, 2-amino-6-fluorobenzothiazole (B1267395) is a common starting material for creating a wide range of derivatives, including Schiff bases, azetidinones, and thiadiazoles, which are then screened for various biological activities. derpharmachemica.comresearchgate.netresearchgate.netsphinxsai.com
However, the specific this compound scaffold is less explored than its aromatic counterpart. Much of the existing literature uses the aromatic 6-fluorobenzothiazole as a precursor. The synthesis of the dihydro form often occurs as an intermediate or a final step in a synthetic pathway. evitachem.com
Current Research Directions:
Antimicrobial Agents : Derivatives of 6-fluorobenzothiazole have been synthesized and tested for their activity against various bacterial and fungal strains. sphinxsai.com
Anticancer and Anti-inflammatory Agents : Research has demonstrated that incorporating a fluorine atom into the benzothiazole ring can lead to potent anticancer and anti-inflammatory compounds. frontiersin.orgnih.gov
Multi-Target Ligands : The benzothiazole scaffold is being used to develop ligands that can interact with multiple biological targets simultaneously, which is a promising strategy for treating complex multifactorial diseases like Alzheimer's. nih.gov
Unexplored Avenues:
Stereoselective Synthesis : Given the non-planar nature of the dihydro-thiazole ring, there is a significant opportunity to explore the stereoselective synthesis of this compound derivatives. Investigating how different stereoisomers interact with biological targets could lead to the discovery of more potent and selective agents.
Material Science Applications : The electronic properties conferred by the fluorine atom could make this scaffold interesting for applications in materials science, such as in the development of organic electronics or sensors, an area that remains largely unexplored.
Systematic Structure-Activity Relationship (SAR) Studies : While many derivatives have been synthesized, there is a lack of systematic SAR studies focused specifically on the role of the 2,3-dihydro feature in combination with 6-fluoro substitution. A thorough investigation could provide a clearer roadmap for designing future compounds with optimized properties.
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₇H₆FNS |
| Benzothiazole | C₇H₅NS |
| 2-Aminobenzothiazole | C₇H₆N₂S |
| Riluzole | C₈H₅F₃N₂OS |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FNS |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C7H6FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,9H,4H2 |
InChI Key |
HQZOFCUGFSBXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of the 6 Fluoro 2,3 Dihydro 1,3 Benzothiazole Scaffold
Reactions Involving the Thiazole (B1198619) Ring and its Hydrogenation State
The 2,3-dihydro-1,3-benzothiazole ring system is a notable feature of this scaffold, distinguishing it from its fully aromatic counterpart, benzothiazole (B30560). The reactivity of this dihydro ring is primarily centered around its potential for oxidation to the aromatic state.
One of the characteristic reactions of 2-alkyl-2,3-dihydrobenzo[d]thiazoles is their oxidation to the corresponding 2-alkylbenzothiazoles. This transformation can be achieved using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel. nih.gov This suggests that the 6-fluoro-2,3-dihydro-1,3-benzothiazole scaffold is predisposed to aromatization, a common driving force in the chemistry of partially saturated heterocyclic systems.
While specific studies on the ring-opening of this compound are not extensively documented, the stability of the benzothiazole ring system is generally good in acidic conditions, whereas reactions with bases can lead to ring opening. thieme-connect.de This fundamental reactivity is expected to be retained in the dihydro analogue.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
The fluorinated benzene ring of the this compound scaffold is amenable to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.
Electrophilic Aromatic Substitution: The dihydrothiazole moiety, containing both nitrogen and sulfur heteroatoms with lone pairs of electrons, is expected to act as an ortho-, para-directing group, activating the benzene ring towards electrophilic attack. The fluorine atom at the 6-position is also an ortho-, para-director, albeit a deactivating one. Consequently, electrophilic substitution is anticipated to occur at the positions ortho and para to the dihydrothiazole ring, namely at C-4 and C-7, and at the position ortho to the fluorine atom, C-5. The precise regioselectivity will be governed by the interplay of these electronic effects and the specific reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution: The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org In the context of this compound, the fluorine atom can be displaced by a variety of nucleophiles, particularly when the ring is further activated by other electron-withdrawing substituents. nih.gov This reaction is a powerful tool for introducing amine, ether, and other functionalities at the C-6 position.
Functional Group Interconversions and Derivatization at C-2 and other Positions (e.g., Schiff Base Formation, Amide Synthesis)
The C-2 position of the benzothiazole scaffold is a primary site for derivatization, often proceeding through a 2-amino or 2-imino intermediate. This functionality serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases and amides.
Schiff Base Formation: The condensation of 2-amino-6-fluorobenzothiazole (B1267395) derivatives with various aldehydes and ketones is a widely employed method for the synthesis of Schiff bases (imines). derpharmachemica.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting azomethine group (-C=N-) can be a crucial pharmacophore in its own right or serve as an intermediate for further synthetic modifications.
Amide Synthesis: Amide derivatives of the 6-fluorobenzothiazole scaffold can be readily prepared from the corresponding 2-amino-6-fluorobenzothiazole. This can be achieved through acylation with acid chlorides or anhydrides, or via coupling reactions with carboxylic acids using standard coupling reagents. These amide bond-forming reactions are fundamental in medicinal chemistry for the construction of complex molecules with desired biological activities.
Below is a table summarizing representative examples of Schiff base and amide synthesis starting from 2-amino-6-fluorobenzothiazole derivatives.
| Starting Material | Reagent | Product Type | Reference |
| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | 3-methyl-1-phenyl-5-Pyrazolone | Schiff Base | mdpi.com |
| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Substituted Chloro Benzaldehyde | Schiff Base | derpharmachemica.com |
| 2-amino-6-fluorobenzothiazole derivatives | Various Aromatic Aldehydes | Schiff Base | derpharmachemica.com |
| 2-amino-6-nitrobenzothiazole | Acetic Anhydride, then SnCl2, then Acyl/Sulfonyl/Carbimide/Thiocarbimide | Amide/Sulfonamide/Urea/Thiourea (B124793) | nih.gov |
Annulation Reactions for Fused Heterocyclic Systems (e.g., Triazolo-benzothiazoles, Pyrazolo-benzothiazoles)
The 6-fluorobenzothiazole scaffold serves as an excellent building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing benzothiazole core, are a key strategy in this regard. The synthesis of triazolo-benzothiazoles and pyrazolo-benzothiazoles are prominent examples of this approach.
Triazolo-benzothiazoles: The synthesis of triazolo-benzothiazoles often commences with 2-hydrazino-6-fluorobenzothiazole, which can be prepared from the corresponding 2-amino derivative. The hydrazine (B178648) moiety is then cyclized with various one-carbon synthons to form the triazole ring. For example, reaction with oxadiazoles (B1248032) in dry pyridine (B92270) can lead to 1,2,4-triazoles via a ring-opening/ring-closure cascade. nih.gov Another approach involves the reaction of 2-amino-6-fluorobenzothiazole with hydrazine hydrate (B1144303) and carbon disulphide, followed by treatment with pyridine to yield a benzothiazole-substituted thiadiazole, which can be considered a precursor to triazole systems. researchgate.net
Pyrazolo-benzothiazoles: Pyrazole-fused benzothiazoles can be synthesized from 2-amino-6-fluorobenzothiazole derivatives. A common method involves the condensation of the 2-amino group with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole (B372694) ring. For instance, the condensation of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole with 3-methyl-1-phenyl-5-pyrazolone yields a Schiff's base, which can be further cyclized to form more complex heterocyclic systems. derpharmachemica.commdpi.com Another route involves the reaction of 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine with pentane-2,4-dione to afford a pyrazole-substituted benzothiazole. nih.gov
The following table provides an overview of representative annulation reactions.
| Starting Scaffold | Key Reagents | Fused Heterocycle | Reference |
| 2-Hydrazino-6-fluorobenzothiazole | Oxadiazoles | Triazolo-benzothiazole | nih.gov |
| 2-Amino-6-fluorobenzothiazole | Hydrazine hydrate, Carbon disulphide, Pyridine | Thiadiazolo-benzothiazole (Triazole precursor) | researchgate.net |
| 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole | 3-methyl-1-phenyl-5-Pyrazolone | Pyrazolo-benzothiazole derivative | derpharmachemica.commdpi.com |
| 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine | Pentane-2,4-dione | Pyrazolo-benzothiazole | nih.gov |
Radical Chemistry and Oxidative Transformations of the Benzothiazole Core
The this compound scaffold can also participate in radical reactions and undergo oxidative transformations, further expanding its synthetic utility.
Radical Chemistry: While radical reactions on the pre-formed this compound are not extensively reported, radical cyclization of thioformanilides is a known method for the synthesis of the benzothiazole core itself. mdpi.com This suggests that the scaffold may be susceptible to radical-mediated C-H functionalization under appropriate conditions, offering a direct route to introduce substituents onto the heterocyclic ring or the benzene ring. nih.gov
Oxidative Transformations: The sulfur atom in the dihydrothiazole ring is a potential site for oxidation. The spontaneous aerial oxidation of 2-(4-methoxyphenyl)benzothiazoline to the corresponding benzothiazole has been reported, with the concomitant conversion of sulfur dioxide to sulfuric acid. This highlights the susceptibility of the dihydrobenzothiazole ring to oxidation, leading to aromatization. nih.gov More controlled oxidation could potentially lead to the formation of sulfoxides or sulfones, which would significantly alter the electronic properties and biological activity of the molecule.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of various nuclei.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the precise molecular formula of a compound. It also provides insights into the molecule's structure through analysis of its fragmentation patterns. A search for mass spectrometry data, including HRMS analysis, for 6-Fluoro-2,3-dihydro-1,3-benzothiazole yielded no specific results.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. Key vibrational bands for the N-H bond, C-F bond, C-S bond, and aromatic C-H bonds would be expected. No recorded IR spectrum for this compound is publicly accessible.
X-ray Crystallography for Precise Three-Dimensional Molecular Geometry and Crystal Packing Analysis
For compounds that can be crystallized, X-ray crystallography provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and information about how the molecules are arranged in the solid state. There is no evidence of a crystal structure determination for this compound in crystallographic databases.
Elemental Analysis for Empirical Formula Validation
No published data containing the elemental analysis results (Carbon, Hydrogen, Nitrogen, Sulfur, and Fluorine percentages) for this compound was found. This information is crucial for confirming the empirical formula of a synthesized compound.
Advanced Solid-State Characterization Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
There is no available research detailing the use of Hirshfeld surface analysis or other advanced solid-state characterization techniques to investigate the intermolecular interactions within the crystal lattice of this compound. Such an analysis would provide valuable insights into the packing of molecules in the solid state and the nature of the non-covalent interactions that govern the crystal structure.
Applications of 6 Fluoro 2,3 Dihydro 1,3 Benzothiazole in Diverse Chemical Fields Excluding Human Therapeutics
Building Blocks in Complex Organic Synthesis for Material Science
The 6-fluoro-benzothiazole scaffold is a versatile starting point in multi-step organic syntheses aimed at creating complex molecules for material science. Its structure serves as a rigid and functionalizable core that can be elaborated upon to build larger, conjugated systems. The benzothiazole (B30560) nucleus is a significant scaffold in the design of novel compounds, and its derivatives are key intermediates in accessing more complex fused heteroaromatic systems. mdpi.com
For instance, the synthesis of novel 1,2,3-triazole derivatives can be achieved through the 1,3-dipolar cycloaddition reaction of molecules like S-propargyl mercaptobenzothiazole, demonstrating the utility of the benzothiazole core as a foundational piece for constructing more elaborate molecular architectures. nih.gov Similarly, 2-amino benzothiazoles, which can be synthesized from precursors like 3-chloro-4-fluoro aniline (B41778), are condensed with other reagents to yield Schiff's bases. researchgate.net These intermediates are then cyclized to create more complex heterocyclic structures, such as azetidinones, which are investigated for various applications. researchgate.net The inherent reactivity of the benzothiazole ring system allows for its incorporation into a wide array of molecular frameworks designed for specific functions in materials science.
Ligand Scaffolds for Catalysis and Coordination Chemistry (e.g., in Transition Metal Complexes)
The nitrogen and sulfur atoms within the benzothiazole ring provide excellent coordination sites for metal ions, making the scaffold a valuable component in the design of ligands for catalysis and coordination chemistry. Benzothiazole-based structures are considered privileged scaffolds for developing ligands that can interact with biological targets, a principle that extends to coordination with transition metals. nih.gov
Research into functionalized 2,1,3-benzothiadiazoles (a closely related oxidized derivative) has demonstrated their application in metal coordination chemistry. rsc.org For example, 4-Amino-2,1,3-benzothiadiazole has been shown to form a 2:1 complex with zinc chloride (ZnCl₂), where the ligand coordinates to the zinc center exclusively through its amino groups. rsc.org This reveals a novel coordination mode for this type of ligand. rsc.org While this specific example does not involve the 6-fluoro-2,3-dihydro variant, it establishes the principle that the benzothiazole framework is an effective platform for constructing ligands capable of forming stable complexes with metal centers, a critical aspect for the development of new catalysts and coordination compounds.
Precursors for Advanced Materials (e.g., Optoelectronic Materials, Polymers, Dyes, Pigments)
The benzothiazole moiety, particularly when incorporated into a donor-acceptor (D-A) architecture, is a critical component in the synthesis of advanced materials with tailored optical and electronic properties. The 2,1,3-benzothiadiazole (B189464) (BTD) core, an oxidized analogue, is a strong electron acceptor and a fluorescent heterocycle widely used in materials for OLEDs, organic transistors, and solar cells. mdpi.com
Fluorination of the benzothiazole or benzothiadiazole unit is a key strategy for modulating the electronic properties of these materials. For example, 5,6-difluoro-BTD serves as a precursor for synthesizing compounds with semiconducting properties. mdpi.com The introduction of fluorine atoms can lower the frontier molecular orbital energy levels, which is beneficial for the performance of photovoltaic devices.
Conjugated D-A copolymers incorporating fluorene (donor) and di-2-thienyl-2,1,3-benzothiadiazole (acceptor) units have been synthesized for use in optoelectronic devices. mdpi.com These polymers exhibit properties that make them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com The benzothiazole unit has also found applications in the formulation of dyes and polymers. nih.gov
| Polymer/Material Type | Precursor/Moiety | Key Properties | Potential Application(s) |
| Semiconducting Polymers | 5,6-difluoro-2,1,3-benzothiadiazole | Enhanced semiconducting properties due to fluorination. mdpi.com | Organic electronics, transistors. mdpi.com |
| Conjugated D-A Copolymers | di-2-thienyl-2,1,3-benzothiadiazole | Red light emission, high charge mobility, good thermal stability. mdpi.com | OLEDs, OPVs, photodetectors. mdpi.com |
| Polymer Field Effect Transistors | Benzotriazole derivatives | Charge transport capabilities. nih.gov | Transistor materials. nih.gov |
| Highly Conjugated Systems | 5,6-diamino-BTD derivatives | Rigid structures, extended π-conjugation. mdpi.com | Optical and electronic materials. mdpi.com |
Agrochemical Research and Development (e.g., Herbicidal Applications)
The benzothiazole scaffold is recognized in the field of agrochemical research as a core structure in several active compounds. Benzothiazole and its bioisostere, benzoxazole, have a broad spectrum of agricultural biological activities, including fungicidal, antiviral, and herbicidal properties. nih.govresearchgate.net The benzothiazole moiety is present in commercial herbicides such as mefenacet and benazolin. nih.gov
Research is ongoing to discover new agrochemicals based on this scaffold. By employing strategies like structural diversity-oriented synthesis, researchers have identified new benzothiazole derivatives as promising lead scaffolds for herbicides. nih.gov For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized and showed potent herbicidal activity against both broad-leaf and grass weeds. nih.gov The structure-activity relationship (SAR) analysis in these studies often reveals that specific substitutions, such as a trifluoromethyl group on an associated pyridine (B92270) ring, are essential for high herbicidal activity. nih.gov The inclusion of a fluorine atom on the benzothiazole ring itself is a common strategy in medicinal and agrochemical design to enhance biological activity. nih.govamazonaws.com
Development of Analytical Reagents and Fluorescent Probes
Derivatives of benzothiazole are highly valued as fluorophores in the development of analytical reagents and fluorescent probes. The 2,1,3-benzothiadiazole (BTD) core is particularly noted for its photostability and is used to design compounds with specific optical properties for detecting a wide range of analytes. mdpi.com These BTD-based systems can be engineered as chemosensors for cations, anions, and neutral molecules. mdpi.com
The unique photophysical properties of benzothiazole derivatives, such as the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 2-(2′-hydroxyphenyl)-benzothiazole, are exploited to create "turn-on" fluorescent probes. nih.gov In one such design, a probe for fluoride ions was developed where the fluoride-induced cleavage of a protecting group restores the ESIPT process, resulting in a strong fluorescence signal. nih.gov Furthermore, novel benzothiazole derivatives have been synthesized to act as fluorescent probes for detecting protein aggregates, such as β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.gov These probes show a significant increase in fluorescence intensity upon binding to the target aggregates. nih.gov
| Probe Type | Target Analyte | Mechanism of Action | Reference Compound(s) |
| Chemosensor | Various ions and neutral molecules | Changes in fluorescence/color upon binding. mdpi.com | 2,1,3-Benzothiadiazole (BTD) derivatives. mdpi.com |
| "Turn-On" Probe | Fluoride ions (F⁻) | Analyte-induced restoration of Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov | Phosphorylated 2-(2′-hydroxyphenyl)-benzothiazole. nih.gov |
| Staining Agent | Protein Aggregates (Aβ, α-syn) | Increased fluorescence intensity upon binding to aggregates. nih.gov | Push-pull benzothiazole (PP-BTA) derivatives. nih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Synthetic Routes and Methodologies for the Dihydro Scaffold
Traditional synthetic routes for the benzothiazole (B30560) core often involve the condensation of 2-aminothiophenols with various reagents like acids or aldehydes. researchgate.net While effective, these methods can be limited by harsh reaction conditions, time consumption, and the generation of waste. The future of synthesizing the 6-fluoro-2,3-dihydro-1,3-benzothiazole scaffold lies in the exploration of unconventional, more sustainable, and efficient methodologies.
Emerging strategies that show significant promise include:
Continuous-Flow Chemistry: This approach offers a departure from traditional batch processing. By using microreactors, continuous-flow synthesis provides superior control over reaction parameters such as temperature and pressure, leading to improved yields and safety. researchgate.net This technology is particularly advantageous for multistep syntheses, allowing for a "telescoped" process that minimizes manual handling and purification steps, contributing to greener and more sustainable production. researchgate.netcetjournal.it
Microwave-Assisted Synthesis: Microwave irradiation has been identified as a powerful tool for accelerating chemical reactions. mdpi.com In the context of benzothiazole synthesis, it can dramatically reduce reaction times from hours to minutes while often improving product yields. mdpi.commdpi.com This technique's efficiency and simplicity make it an attractive alternative for the rapid generation of compound libraries for screening purposes.
Novel Catalytic Systems: Research into new catalysts, including accessible and eco-friendly options like VOSO₄, is opening doors to milder reaction conditions. mdpi.com The development of reusable catalysts is also a key area of focus, aligning with the principles of green chemistry by minimizing waste and cost. mdpi.com
| Methodology | Advantages | Potential Challenges | References |
|---|---|---|---|
| Conventional Batch Synthesis | Well-established procedures, widely understood. | Longer reaction times, potential for side reactions, scalability issues, higher waste generation. | researchgate.net |
| Continuous-Flow Chemistry | Enhanced safety, improved yield and purity, facilitates multi-step synthesis, sustainable. | Higher initial equipment cost, potential for channel clogging. | researchgate.netcetjournal.it |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, operational simplicity. | Scalability can be a concern, potential for localized overheating. | mdpi.commdpi.com |
| Novel Catalysis | Milder reaction conditions, potential for reusability, environmentally friendly. | Catalyst screening and optimization can be time-consuming, catalyst deactivation. | mdpi.com |
Investigation of Novel Chemical Transformations and Rearrangement Reactions
Beyond its synthesis, future research will delve into novel chemical transformations of the this compound ring system to generate structural diversity. The dihydro scaffold presents unique opportunities for chemical manipulation that are distinct from its aromatic benzothiazole counterpart.
Areas ripe for exploration include:
Selective C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds on the benzene (B151609) ring or the dihydrothiazole portion of the molecule would be a significant advance. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, streamlining the synthesis of new derivatives.
Ring-Opening and Rearrangement Reactions: Investigating reactions that lead to the opening of the thiazolidine (B150603) ring could provide access to new classes of sulfur and nitrogen-containing linear compounds. Furthermore, controlled rearrangement reactions could be employed to transform the 2,3-dihydro-1,3-benzothiazole core into other valuable heterocyclic systems, such as benzo[e] nih.govderpharmachemica.comthiazin-4-ones. mdpi.com
Oxidative and Reductive Transformations: Controlled oxidation of the dihydro scaffold could yield the corresponding aromatic benzothiazole or other oxidized species, providing a synthetic link between the two systems. Conversely, further reduction could lead to novel saturated heterocyclic structures.
Integration of Advanced Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of new molecules. intimal.edu.my For this compound, these computational tools offer a pathway to accelerate the discovery of new derivatives with tailored properties.
Key applications of AI and Machine Learning (ML) include:
Predictive Modeling: ML algorithms can be trained on existing data to predict various chemical and biological properties of new, unsynthesized derivatives. nih.govmdpi.com This includes predicting photophysical properties, biological activities, and even thermodynamic characteristics, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govmdpi.com
Generative AI for de Novo Design: Similar to how generative AI can create novel text or images, it can also design new molecular structures that meet a specific set of desired criteria. orange.com These models can explore a vast chemical space to propose innovative derivatives of the this compound scaffold that human chemists might not have conceived.
Synthesis Prediction: AI tools are being developed to predict the most efficient synthetic routes for a target molecule. pku.edu.cn By analyzing vast databases of chemical reactions, these platforms can suggest optimal reagents, catalysts, and reaction conditions, thereby reducing the time and resources spent on experimental optimization. pku.edu.cn Even with small datasets, ML algorithms have demonstrated outstanding performance in predicting reaction outcomes. pku.edu.cn
| Application Area | Description | Potential Impact | References |
|---|---|---|---|
| Property Prediction | Using ML models to forecast physicochemical and biological properties of virtual compounds. | Reduces computational and experimental costs; accelerates identification of lead compounds. | nih.govmdpi.com |
| De Novo Compound Design | Employing generative AI to create novel molecular structures with desired characteristics. | Expands the accessible chemical space for drug discovery and material science. | orange.com |
| Synthesis Route Prediction | AI algorithms suggest optimal pathways for synthesizing target molecules. | Minimizes experimental trial-and-error; improves efficiency and sustainability of synthesis. | pku.edu.cn |
Expansion of Non-Biological Material Science Applications and Technological Innovations
While the primary focus on benzothiazole derivatives has been in pharmaceuticals, their unique electronic and photophysical properties suggest significant potential in material science. evitachem.com Future research is expected to explore the application of this compound and its derivatives in this domain.
Potential applications include:
Organic Electronics: The benzothiazole core is a component of various organic molecules studied for their electronic properties. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituent can modulate electronic properties, potentially leading to materials with enhanced performance.
Fluorescent Probes and Sensors: Benzothiadiazole derivatives, which are structurally related, are known for their use as fluorescent dyes. nih.gov By modifying the this compound structure, it may be possible to develop novel fluorescent probes for chemical sensing or imaging applications.
Corrosion Inhibitors: Benzazole thioethers have been studied for their potential as corrosion inhibitors for steel. mdpi.com The electron-rich nature of the benzothiazole ring system could allow derivatives to adsorb onto metal surfaces, protecting them from corrosion.
Addressing Challenges in Scale-Up and Process Intensification for Sustainable Production
For any compound to move from laboratory curiosity to practical application, its synthesis must be scalable, safe, and sustainable. A major future direction will be to address the challenges associated with the large-scale production of this compound.
Process intensification (PI) will be a key strategy, focusing on developing production methods that are smaller, cleaner, and more energy-efficient. cetjournal.itpurdue.edu This involves:
Shifting to Continuous Manufacturing: As mentioned, moving from batch to continuous-flow reactors is a cornerstone of PI. cetjournal.it This shift drastically reduces reactor volumes, improves heat exchange, and minimizes the risks associated with handling large quantities of hazardous materials, thereby creating an intrinsically safer process. cetjournal.it
Reducing Solvent Use: A significant goal for sustainable chemistry is the reduction of solvent waste. PI strategies aim to decrease the amount of solvent required, for instance, by designing processes that operate at higher concentrations. cetjournal.it
Process Optimization and Automation: Integrating automated control systems and real-time analytics into the manufacturing process allows for precise control over reaction conditions. This leads to higher reproducibility, improved yields, and reduced waste, contributing to a more economically viable and environmentally friendly production process.
By embracing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in medicine, material science, and sustainable chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
